molecular formula C8H12Cl3NO B4949817 2-methyl-1-(trichloroacetyl)piperidine

2-methyl-1-(trichloroacetyl)piperidine

Cat. No.: B4949817
M. Wt: 244.5 g/mol
InChI Key: IMYPMKJGSFJCTO-UHFFFAOYSA-N
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Description

2-Methyl-1-(trichloroacetyl)piperidine is a piperidine derivative featuring a trichloroacetyl group at the 1-position and a methyl substituent at the 2-position of the heterocyclic ring. The trichloroacetyl group, derived from trichloroacetyl chloride, confers electrophilic reactivity and may enhance binding to biological targets through halogen interactions. However, this group also introduces safety concerns, as trichloroacetyl chloride is a hazardous compound requiring strict handling protocols (e.g., rigorous skin decontamination and avoidance of ingestion) .

The synthesis of such compounds typically involves nucleophilic substitution or acylation reactions, with crystallographic studies (e.g., X-ray diffraction) often employed to confirm stereochemical configurations and molecular geometry .

Properties

IUPAC Name

2,2,2-trichloro-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl3NO/c1-6-4-2-3-5-12(6)7(13)8(9,10)11/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYPMKJGSFJCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperidine derivatives with acyl or aryl substituents exhibit diverse biological activities. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperidine Derivatives
Compound Name Substituents Biological Activities Key Structural Features
2-Methyl-1-(trichloroacetyl)piperidine 1-Trichloroacetyl, 2-methyl Potential antimicrobial, CNS activity Electrophilic trichloroacetyl group
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one 1-Acetyl, 2/6-aryl (4-methoxyphenyl) Antimicrobial, anti-inflammatory Aryl substituents at 2/6 positions
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one 2-Chloroacetyl, 3-methyl, 2/6-aryl Anticancer, antimalarial Chloroacetyl group, trimethoxyphenyl
Tolperisone Hydrochloride 2-Methyl, 3-piperidinyl, aryl Muscle relaxant Methyl and piperidinyl groups
  • Trichloroacetyl vs. However, this also increases toxicity risks .
  • Aryl Substituents: Compounds with aryl groups at the 2 and 6 positions (e.g., trimethoxyphenyl) demonstrate enhanced pharmacological profiles, including antimalarial and anticancer activities . The absence of aryl groups in this compound may limit its scope to non-aryl-mediated mechanisms.

Stereochemical and Conformational Differences

X-ray crystallography and structural overlays reveal that substituent positions significantly influence piperidine ring conformation. For instance, in fentanyl analogs, torsion angle mismatches between phenyl and piperidine rings prevent optimal overlay, altering receptor binding .

Pharmacological Relevance

  • Antimicrobial Activity : Piperidine amides (e.g., acetyl or chloroacetyl derivatives) exhibit broad-spectrum antimicrobial effects, with potency influenced by substituent electronegativity .
  • Central Nervous System (CNS) Applications : Tolperisone analogs highlight the importance of methyl and piperidinyl groups in muscle relaxant activity . The target compound’s trichloroacetyl group may confer unique CNS effects, though this requires validation.

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